molecular formula C19H24N2O5S B8627359 Phenyl 5-tert-butyl-2-methoxy-3-(methylsulfonamido)phenylcarbamate

Phenyl 5-tert-butyl-2-methoxy-3-(methylsulfonamido)phenylcarbamate

Cat. No. B8627359
M. Wt: 392.5 g/mol
InChI Key: HVBSEBWSHNPPTD-UHFFFAOYSA-N
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Patent
US08927563B2

Procedure details

Under N2 was charged the product of step (ix) above (167.0 g, 613 mmol), NaHCO3 (77.3 g, 920 mmol), THF (870 mL) and DCM (1440 mL). Phenyl chloroformate (82.6 mL, 659 mmol) was added dropwise, while maintaining the temperature below 20° C., and the reaction was stirred at room temperature for 4 h. HPLC analysis of the reaction mixture indicated 98.6% product and 0.03% starting material. The reaction mixture was filtered and the cake was washed with THF (˜50 mL). The filtrate was concentrated to ˜900 mL and cyclohexane (2400 mL) was added, then the mixture was left to stir overnight. The resulting solid was collected via vacuum filtration and washed with cyclohexane (500 mL). The pale pink solid produced was dried, under vacuum, at 40° C. for 4 h. Yield=232.6 g (96.7%). HPLC purity 94.5%. 1H NMR purity >95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77.3 g
Type
reactant
Reaction Step One
Name
Quantity
870 mL
Type
reactant
Reaction Step One
Name
Quantity
1440 mL
Type
solvent
Reaction Step One
Quantity
82.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([O:17][CH3:18])=[C:4]([NH:12][S:13]([CH3:16])(=[O:15])=[O:14])[CH:5]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:7]=1.C([O-])(O)=O.[Na+].C1COCC1.Cl[C:30]([O:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)=[O:31]>C(Cl)Cl>[C:8]([C:6]1[CH:5]=[C:4]([NH:12][S:13]([CH3:16])(=[O:15])=[O:14])[C:3]([O:17][CH3:18])=[C:2]([NH:1][C:30](=[O:31])[O:32][C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[CH:7]=1)([CH3:10])([CH3:11])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C=C(C1)C(C)(C)C)NS(=O)(=O)C)OC
Name
Quantity
77.3 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
870 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1440 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
82.6 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 20° C.
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the cake was washed with THF (˜50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to ˜900 mL and cyclohexane (2400 mL)
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
the mixture was left
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected via vacuum filtration
WASH
Type
WASH
Details
washed with cyclohexane (500 mL)
CUSTOM
Type
CUSTOM
Details
The pale pink solid produced
CUSTOM
Type
CUSTOM
Details
was dried, under vacuum, at 40° C. for 4 h
Duration
4 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C(=C(C1)NC(OC1=CC=CC=C1)=O)OC)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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